molecular formula C22H19BrN2O3S B2487727 4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-74-4

4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Katalognummer: B2487727
CAS-Nummer: 893790-74-4
Molekulargewicht: 471.37
InChI-Schlüssel: UGSDGIJPBPVBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a thiadiazinone derivative characterized by a benzo[e]-fused 1,2,4-thiadiazin-3-one core substituted with a 4-bromobenzyl group at position 4 and a sterically demanding 2,6-dimethylphenyl group at position 2. The 1,1-dioxide moiety confers electron-withdrawing properties, enhancing stability and influencing reactivity.

Eigenschaften

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-6-5-7-16(2)21(15)25-22(26)24(14-17-10-12-18(23)13-11-17)19-8-3-4-9-20(19)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSDGIJPBPVBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893789-90-7) is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C22H19BrN2O3SC_{22}H_{19}BrN_{2}O_{3}S with a molecular weight of 471.4 g/mol. The structure features a thiadiazine ring fused with various aromatic substituents, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H19BrN2O3S
Molecular Weight471.4 g/mol
CAS Number893789-90-7

Biological Activity

Benzothiadiazine derivatives have been reported to exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies indicate that derivatives of benzothiadiazines possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Research has shown that certain compounds in this class can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : These compounds may also modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related benzothiadiazine derivatives found that the presence of halogen substituents (like bromine) significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Mechanisms : Research has demonstrated that benzothiadiazine derivatives can induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines .
  • Anti-inflammatory Properties : In vitro studies indicated that some derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like rheumatoid arthritis .

Structure-Activity Relationships (SAR)

The biological activity of 4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be attributed to its unique structural components:

  • Bromobenzyl Group : The bromine atom enhances lipophilicity and may increase receptor binding affinity.
  • Dimethyl Substituents : The presence of dimethyl groups on the phenyl ring may influence electronic properties and steric hindrance, affecting biological interactions.

Potential Therapeutic Applications

The promising biological activities suggest various therapeutic applications for this compound:

  • Cancer Therapy : Due to its anticancer properties, further development could lead to novel chemotherapeutic agents.
  • Infectious Diseases : Its antimicrobial properties could be harnessed in developing new antibiotics.
  • Inflammatory Disorders : Its ability to modulate inflammatory responses may position it as a candidate for treating chronic inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound shares its 1,2,4-thiadiazinone core with several analogs, but differences in substituents and ring systems lead to distinct properties:

  • Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide): Core: 1,2-Thiazinane (non-aromatic, six-membered ring). Substituents: Phenoxy group with bromo and dimethyl substituents. Synthesis: Achieved via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield) .
  • Compound 36 (4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide): Core: Methylated 1,2-thiazinane. Substituents: Additional methyl group at position 2. Synthesis: Alkylation of compound 35 with NaH/CH₃I (32% yield) . Comparison: The lower yield highlights challenges in introducing bulky groups, suggesting similar steps for the target compound’s 2,6-dimethylphenyl group may require optimization.
  • Compound (Pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one derivative): Core: Pyrido-fused thiadiazinone (aromatic nitrogen integration). Substituents: 4-Fluorobenzyl and 4-(methylsulfanyl)phenyl groups. Comparison: The pyrido fusion alters electronic properties, while fluorine and sulfur substituents may enhance metabolic stability compared to the target’s bromine and methyl groups .
  • Compound 40 (5-Aryl-1,2-thiazinan-3-one-1,1-dioxide): Core: 1,2-Thiazinan-3-one (non-fused, smaller ring). Substituents: Aryl groups introduced via Suzuki coupling (74% yield post-cyclization) . Comparison: Demonstrates the feasibility of coupling strategies for aryl/bromobenzyl groups, relevant to the target’s synthesis.
  • 1,2,5-Thiadiazole Derivatives (e.g., Compound 19) :

    • Core : 1,2,5-Thiadiazol-3-one (five-membered ring).
    • Substituents : Benzoyl and phenyl groups.
    • Comparison : Smaller core size increases ring strain but enhances electrophilic reactivity, contrasting with the target’s rigid benzo-fused system .

Physicochemical Properties

Hypothetical trends based on substituent and core differences:

  • Electronic Effects : The electron-withdrawing sulfone and bromine may reduce nucleophilic attack susceptibility, contrasting with compound 19’s benzoyl group, which offers electrophilic sites .
  • Steric Bulk: The 2,6-dimethylphenyl group imposes greater steric hindrance than compound 35’s 3,5-dimethylphenoxy group, affecting conformational flexibility.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide with high purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, nitromethane is a preferred solvent for cyclization reactions involving chlorosulfonyl isocyanate, as it stabilizes intermediates at low temperatures (−78°C) . Catalysts like K₂CO₃ in DMF facilitate alkylation steps, while stoichiometric ratios (e.g., 1.2 equiv of chlorosulfonyl isocyanate) minimize side products. Post-synthesis purification via recrystallization (methanol or ethanol) ensures high purity, supported by HRMS and elemental analysis for validation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions), as demonstrated in related benzothiadiazine derivatives . Complementary techniques include:
  • HRMS : Validates molecular weight and isotopic patterns.
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., bromobenzyl vs. dimethylphenyl groups).
  • FT-IR : Identifies key functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can researchers validate the identity of this compound using analytical chemistry methods?

  • Methodological Answer : Combine orthogonal methods:
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 34.18% calculated vs. 34.30% observed in similar thiadiazines) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
  • Antifungal Activity : Broth microdilution assays against Candida albicans (MIC values).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How can solubility and stability be assessed during pre-formulation studies?

  • Methodological Answer :
  • Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO for logP estimation.
  • Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products.
  • Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines to detect photodegradation .

Advanced Research Questions

Q. How do substituents (e.g., bromobenzyl vs. methyl groups) influence the compound’s bioactivity and selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing bromine with chlorine or altering methyl positions). Test in parallel against biological targets (e.g., antimicrobial panels) and analyze trends using multivariate regression. For example, bulky substituents may enhance target binding but reduce solubility .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites.
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. How can computational modeling predict binding modes and optimize derivative design?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with target proteins (e.g., fungal CYP51). Prioritize derivatives with improved binding energies (ΔG < −8 kcal/mol) and synthesize top candidates. Validate predictions with X-ray co-crystallography .

Q. What experimental design principles apply to in vivo toxicity and efficacy studies?

  • Methodological Answer :
  • Dose Escalation : Start at 10 mg/kg (rodents) with weekly increments based on tolerability.
  • Endpoint Selection : Include histopathology, serum biomarkers (ALT, creatinine), and behavioral metrics.
  • Control Groups : Use vehicle-only and standard-of-care (e.g., fluconazole for antifungal studies) .

Q. How does this compound compare structurally and functionally to other benzothiadiazine derivatives?

  • Methodological Answer :
    Perform comparative crystallography and bioactivity meta-analysis . For example, 2-(4-chlorobenzyl) analogs show reduced antifungal activity compared to bromo-substituted derivatives, likely due to weaker halogen bonding . Use PCA (principal component analysis) to cluster compounds by bioactivity and structural features .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.